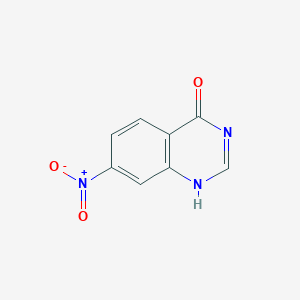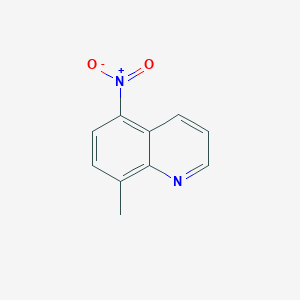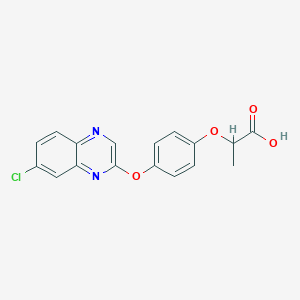
Chromone
概述
描述
Chromone, also known as 1-benzopyran-4-one, is a heterocyclic organic compound with the chemical formula C10H6O2. It is a significant compound in organic chemistry due to its diverse therapeutic and industrial applications. This compound features a three-ring structure where two benzene rings are fused with a pyran ring containing an oxygen atom. This structure allows this compound to exhibit unique chemical properties .
Synthetic Routes and Reaction Conditions:
Perkin-Alder Reaction: One of the classic methods for synthesizing this compound involves the condensation of salicylaldehyde with acetic anhydride or acetyl chloride under acidic conditions.
Pechmann Condensation: this compound can also be synthesized from coumarin derivatives through the Pechmann Condensation process.
Industrial Production Methods:
Multicomponent Reactions (MCRs): These reactions combine at least three reactants in one step, bringing about an efficient and intrinsically atom-economical reaction under mild conditions.
Ionic Liquids: The use of ionic liquids as catalysts and solvents has been explored as a greener alternative to organic solvents.
Types of Reactions:
Substitution: this compound can participate in substitution reactions, where different substituents are introduced into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Oxidation Products: Oxidation of this compound can yield this compound-2-carboxylic acid and other derivatives.
Reduction Products: Reduction can produce chromanones and other reduced forms.
Substitution Products: Substitution reactions can result in a variety of this compound derivatives with different functional groups.
科学研究应用
Chromone and its derivatives have been widely studied for their diverse biological activities and therapeutic potential . Some key applications include:
Pharmaceutical Applications: this compound derivatives are used as therapeutics against diseases such as asthma, cancer, inflammation, and microbial infections.
Biological Research: this compound compounds are studied for their antioxidant, anti-inflammatory, and anticancer properties.
Industrial Applications: Chromones are used in the production of dyes and pigments due to their ability to chelate metals and their inherent color properties.
作用机制
Chromone is often compared with other similar compounds, such as flavones and coumarins . Some key differences include:
相似化合物的比较
- Flavones
- Coumarins
- Chromanones
Chromone’s unique structure and diverse applications make it a valuable compound in various fields of scientific research and industry.
属性
IUPAC Name |
chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFHZMPRISVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197680 | |
| Record name | 4-Chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-38-3 | |
| Record name | Chromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-benzo[b]pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C556MJ76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59 °C | |
| Record name | Chromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chromones (1-benzopyran-4-ones) are a class of naturally occurring oxygen-containing heterocyclic compounds, characterized by a benzo-fused γ-pyrone ring. They are commonly found in plants and are known for their diverse biological activities. []
ANone: Chromones consist of a benzene ring fused to a γ-pyrone ring. The γ-pyrone ring is a six-membered heterocycle containing one oxygen atom and a ketone group.
ANone: The molecular formula of a simple chromone (1H-1-benzopyran-4-one) is C9H6O2, and its molecular weight is 146.14 g/mol.
A: Researchers often utilize UV, IR, 1H and 13C NMR, and mass spectrometry to elucidate the structure of newly discovered this compound derivatives. [, , ]
A: Yes, the presence of adjacent hydroxyl groups on the A-ring of the this compound, specifically at positions 7 and 8, is crucial for potent radical scavenging activity. []
A: Studies have shown that an expanded conjugation system, such as a substituted benzoyl group at the 3-position, significantly enhances the radical scavenging activity of this compound derivatives. []
A: 7,8-Dihydroxy-2-(4′-nitrophenyl)-3-(4″-nitrobenzoyl)this compound (EC50 = 3.37 µM) showed significantly higher antioxidant activity than Trolox (EC50 = 50.08 µM) in DPPH radical scavenging assays. []
A: Yes, the presence of a 2-substituent that is not coplanar with the this compound ring system has been shown to improve binding affinity to the sigma receptor. []
A: 2-(2-Phenylethyl)chromones are major constituents of agarwood and play a crucial role in quality control and authentication of agarwood samples. [, ]
A: Gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS) are widely used for the analysis of these compounds in agarwood. [, ]
A: This method specifically targets tropylium ions, characteristic product ions of 2-(2-phenylethyl)chromones, using precursor ion scans on a triple-quadrupole mass spectrometer. []
A: Tropylium ions are characteristic fragments observed in the mass spectra of 2-(2-phenylethyl)chromones, enabling their specific detection and structural characterization. []
A: Chi-Nan agarwood exhibits a significantly higher content of 2-(2-phenylethyl)this compound and 2-[2-(4′-methoxybenzene)ethyl]this compound compared to ordinary agarwood. []
A: Interestingly, the levels of DEPECs, along with 5,6-epoxy-2-(2-phenylethyl)chromones (EPECs) and 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones (THPECs) such as agarotetrol, are markedly lower in Chi-Nan agarwood. []
A: 2-Styrylchromones have shown promising activities as antiallergic, antitumor, antiviral, antioxidant, and anti-inflammatory agents. They also exhibit affinity for A3 adenosine receptors. []
A: Studies show that the presence of a 3-hydroxy or 3-methoxy group enhances the potency of 2-styrylchromones against rhinoviruses, indicating a structure-activity relationship. []
A: (Aminoalkoxy)chromones have shown potential as selective sigma receptor ligands, which could be beneficial for developing new therapeutic agents for various neurological and psychiatric disorders. []
A: Research suggests that the 7-position is the most favorable, followed by the 5-position and then the 6-position. []
A: Chromones are considered privileged structures due to their wide range of biological activities, including anti-inflammatory, antifungal, antimicrobial, antiviral, antitumor, and anticancer properties. [, ]
A: While the exact mechanisms vary depending on the specific this compound derivative and the target, many of their beneficial effects stem from their ability to neutralize reactive oxygen species and modulate various cellular signaling pathways. []
A: Like many natural products, challenges in utilizing chromones therapeutically include their potential for low bioavailability, metabolic instability, and potential toxicity at high doses. []
A: Formulation strategies, such as encapsulation in nanoparticles or liposomes, can enhance their solubility, stability, and delivery to target tissues. [, ]
A: Yes, a this compound carboxylic acid (6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid) has been shown to cause liver damage in dogs, possibly due to its detergent-like properties and saturation of biliary excretion pathways. []
A: Researchers and manufacturers are increasingly exploring green chemistry principles to minimize waste, utilize renewable resources, and develop environmentally friendly synthetic routes for producing this compound derivatives. []
A: Computational tools like molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses are instrumental in understanding the structure-activity relationships of chromones, optimizing their properties, and designing novel derivatives with improved activity and selectivity. [, ]
A: Continued advancements in analytical techniques, access to high-throughput screening platforms, and collaborations between chemists, biologists, and pharmacologists are crucial for driving innovation and expanding the therapeutic potential of chromones. []
A: The study of chromones dates back several decades, with their presence in traditional medicine and natural remedies sparking initial interest. Early research focused on their isolation, structural elucidation, and preliminary biological evaluations. []
A: Milestones include the discovery of their diverse biological activities, development of efficient synthetic routes for various derivatives, and the identification of specific targets and mechanisms of action. []
A: The convergence of organic synthesis, medicinal chemistry, pharmacology, and computational modeling has significantly accelerated the pace of discovery and development of this compound-based therapeutics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
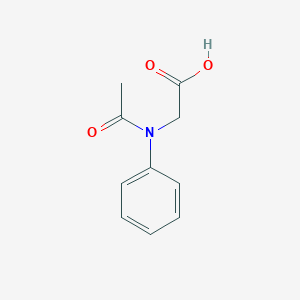
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
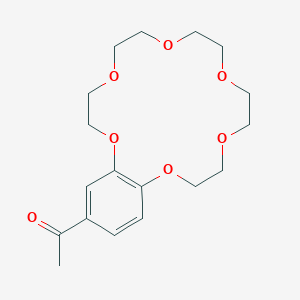
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
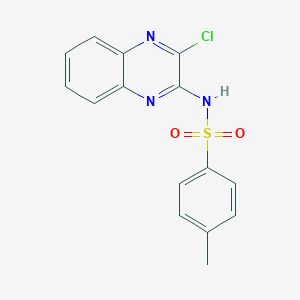
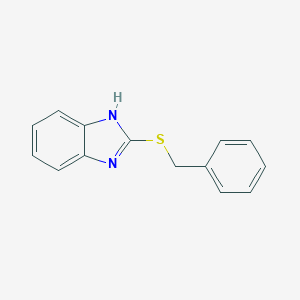
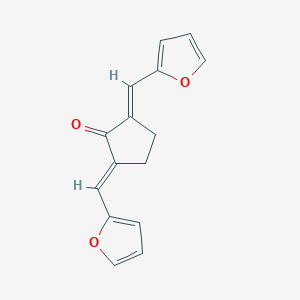
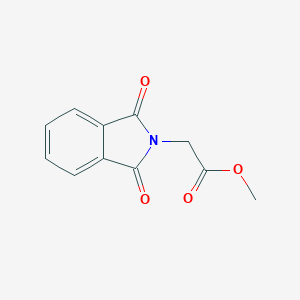
![12-methylbenzo[a]acridine](/img/structure/B188085.png)


